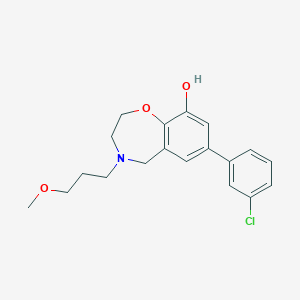
2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a triazole-based compound that has a unique structure, making it an attractive candidate for further studies.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, and the yield is high, making it a cost-effective compound for scientific research. Additionally, this compound has potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields of scientific research.
Future Directions
There are several future directions for the study of 2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide. Firstly, further studies are needed to fully understand the mechanism of action of this compound. This will enable researchers to identify new potential applications for this compound in various fields of scientific research. Additionally, further studies are needed to investigate the potential side effects of this compound, which will be important for the development of new drugs based on this compound. Finally, further studies are needed to investigate the potential applications of this compound in the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in the prevention and treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide involves the reaction of 3-methylphenol with 4H-1,2,4-triazole-3-thiol in the presence of triethylamine and acetic anhydride. The resulting product is then treated with propionyl chloride to yield this compound. The synthesis of this compound is relatively straightforward, and the yield is high, making it a cost-effective compound for scientific research.
Scientific Research Applications
2-(3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-4-3-5-10(6-8)18-9(2)11(17)15-12-13-7-14-16-12/h3-7,9H,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPKJOVINRYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)

![7-acetyl-N~4~-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5346079.png)
![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5346083.png)
![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)

![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)
![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)